molecular formula C10H12ClNO2 B2934056 2-chloro-N-(2-phenoxyethyl)acetamide CAS No. 90869-70-8

2-chloro-N-(2-phenoxyethyl)acetamide

Cat. No.: B2934056
CAS No.: 90869-70-8
M. Wt: 213.66
InChI Key: KHBCOAPBKVRSFB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenoxyethyl)acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a chlorinated acetamide derivative, characterized by the presence of a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenoxyethyl)acetamide typically involves the reaction of 2-phenoxyethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 2-phenoxyethanol, chloroacetyl chloride, and ammonia

    Catalysts: Triethylamine or other suitable bases

    Equipment: Large-scale reactors with temperature and pressure control

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The phenoxyethyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophilic reagents

    Solvents: Organic solvents such as dichloromethane, ethanol, or water

    Catalysts: Bases like triethylamine or acids like hydrochloric acid

    Temperature: Varies depending on the reaction, typically room temperature to 100°C

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.

    Hydrolysis Products: Carboxylic acids and amines

    Oxidation Products: Phenoxyacetic acid derivatives

Scientific Research Applications

2-chloro-N-(2-phenoxyethyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of biological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-phenoxyethyl)acetamide
  • 2-chloro-N-(3-phenylpropyl)acetamide
  • 2-chloro-N-(2,6-xylyl)acetamide

Uniqueness

This compound is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical properties and potential biological activities. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-N-(2-phenoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-10(13)12-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBCOAPBKVRSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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